Molybdenum diselenide

Catalog No.
S535977
CAS No.
12058-18-3
M.F
MoSe2
M. Wt
253.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenum diselenide

CAS Number

12058-18-3

Product Name

Molybdenum diselenide

IUPAC Name

bis(selanylidene)molybdenum

Molecular Formula

MoSe2

Molecular Weight

253.9 g/mol

InChI

InChI=1S/Mo.2Se

InChI Key

XYMUGAKJVSTXHE-UHFFFAOYSA-N

SMILES

[Se]=[Mo]=[Se]

Solubility

Soluble in DMSO

Synonyms

Molybdenum selenide

Canonical SMILES

[Se-2].[Se-2].[Mo+4]

Description

The exact mass of the compound Molybdenum diselenide is 257.7385 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 378344. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Energy Storage

  • Lithium-ion and sodium-ion batteries: MoSe2's layered structure and the properties of selenium atoms show promise for Li-ion and Na-ion battery applications []. Research is ongoing to optimize MoSe2's performance as an electrode material for these batteries.

Catalysis

  • Hydrogen evolution reaction (HER): MoSe2 demonstrates excellent electrocatalytic activity for HER, which is a crucial reaction for generating clean hydrogen fuel []. Scientists are actively investigating methods to further enhance MoSe2's catalytic activity and stability for HER.

Optoelectronics

  • Solar cells and photodetectors: MoSe2's light-absorbing properties make it a potential candidate for next-generation solar cells and photodetectors []. Research is focused on improving the efficiency of MoSe2-based devices for capturing and converting light energy.

Molybdenum diselenide is an inorganic compound with the chemical formula MoSe₂. It belongs to the category of transition metal dichalcogenides, which are characterized by their layered structures and significant electronic properties. Molybdenum diselenide exhibits a hexagonal crystalline structure, similar to that of molybdenum disulfide, but with distinct properties due to the larger atomic size and better conductivity of selenium compared to sulfur. This compound is primarily noted for its high electrical conductivity and direct bandgap, making it suitable for various electronic applications .

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  • Interaction with Halogens: Molybdenum can react with halogens like fluorine and chlorine to form various molybdenum halides, which can further influence the properties of molybdenum diselenide during synthesis and application

    Molybdenum diselenide can be synthesized through several methods:

    • Chemical Vapor Transport: This method involves the reaction of molybdenum and selenium in a sealed environment at high temperatures (600–700 °C). The process requires careful control to avoid explosive reactions due to the exothermic nature of the reaction .
    • Mechanical Exfoliation: This technique allows for the production of single-layer or few-layer molybdenum diselenide by mechanically peeling layers from bulk crystals using adhesive tape.
    • Chemical Vapor Deposition: This method enables the growth of high-quality thin films of molybdenum diselenide on various substrates, facilitating its use in electronic devices .

  • Molybdenum diselenide has a wide range of applications due to its unique properties:

    • Electrocatalysts: It is extensively used in hydrogen evolution reactions as an alternative to platinum-based catalysts due to its efficiency and cost-effectiveness .
    • Transistors and Photodetectors: The direct bandgap nature allows for its use in transistors and photodetectors, enhancing performance in electronic devices .
    • Energy Storage: Molybdenum diselenide is explored for use in batteries and supercapacitors, benefiting from its layered structure that enables ion intercalation .

    Research into the interactions of molybdenum diselenide with other materials has shown promising results, particularly in enhancing catalytic performance. Studies have focused on:

    • Composite Materials: Integrating molybdenum diselenide with carbon-based materials or other transition metal compounds has been shown to improve electrocatalytic activity for hydrogen evolution reactions.
    • Morphological Effects: The morphology of molybdenum diselenide—such as nanoparticle size and layer thickness—affects its catalytic properties significantly, suggesting that structural engineering could optimize performance in various applications .

    Molybdenum diselenide shares similarities with other transition metal dichalcogenides. Here are some comparable compounds:

    CompoundChemical FormulaKey Characteristics
    Molybdenum DisulfideMoS₂Indirect bandgap; lower conductivity than MoSe₂
    Tungsten DiselenideWSe₂Higher thermal stability; similar layered structure
    Tungsten DisulfideWS₂Indirect bandgap; used in optoelectronic devices
    Rhenium DiselenideReSe₂High stability; potential in catalysis

    Uniqueness of Molybdenum Diselenide

    Molybdenum diselenide stands out due to its higher electrical conductivity compared to molybdenum disulfide and its direct bandgap characteristics that make it particularly suitable for applications in optoelectronics and energy conversion technologies. Its ability to form stable monolayers further enhances its appeal for research and application in two-dimensional materials technology .

    Chemical Vapor Deposition (CVD) Strategies

    Ampoule-Loaded High-Pressure Chemical Vapor Deposition

    Early work with sealed quartz ampoules showed that elevating the internal static pressure (>800 torr) accelerates precursor sublimation and promotes rapid gas–solid reactions between molybdenum trioxide and elemental selenium [1] [2]. Under an 850 °C temperature plateau, vertically aligned molybdenum diselenide nanosheets nucleate on silicon dioxide, forming grain mosaics that reach one-hundred-micrometre lateral dimensions within sixty minutes [1]. Raman and X-ray diffraction analyses confirm complete conversion of molybdenum oxides to the hexagonal 2H polymorph after thirty minutes, while transmission electron microscopy reveals low-defect lattices and continuous stacking along the c-axis [1].

    Growth parameterValuePerformance metricValue
    Sealed-ampoule pressure≥ 800 torr [1]Crystalline grain size≈ 100 µm [1]
    Reaction temperature850 °C [1]Mass yield≈ 15 mg h⁻¹ [1]
    Growth duration60 min [1]Preferred orientationVertical nanosheets [1]

    High static pressure also raises the local supersaturation of molybdenum sub-oxide vapours, shortening the critical nucleus radius and increasing the areal nucleus density predicted by classical nucleation theory [2]. Consequently, the ampoule configuration delivers an order-of-magnitude higher production rate than conventional atmospheric-pressure furnaces [1].

    Large-Area Epitaxial Growth Mechanisms

    Sub-monolayer deposition rates combined with lattice-matched substrates enable wafer-scale epitaxy. Molecular beam epitaxy on gallium arsenide (111) surfaces yields single-layer films displaying one-to-one crystallographic alignment as verified by low-energy electron diffraction; interfacial electronic stabilisation limits rotational disorder [3]. Halide vapour-phase epitaxy further extends the lateral scale: chlorine-mediated transport of molybdenum produces centimetre-scale, unidirectionally aligned domains that coalesce into continuous single-crystal sheets on two-inch c-plane sapphire wafers [4]. Ultraviolet photoelectron spectroscopy indicates atomically sharp band edges, while optical mapping shows photoluminescence uniformity within ±3% across the entire wafer [4].

    Epitaxial routeSubstrateDomain alignmentLateral coverageReported carrier mobility
    Molecular beam epitaxy [3]Gallium arsenide (111)Six-fold rotational alignment≥ 300 µm islandsNot disclosed
    Halide vapour-phase epitaxy [4]c-plane sapphireUnidirectional single crystal2-inch waferNot disclosed
    Ambient-pressure chemical vapour deposition [5]Bilayer graphene/SiCTriangular single crystalsMillimetre scale50 cm² V⁻¹ s⁻¹ [5]

    Both epitaxial schemes rely on precise chalcogen flux control. Excess selenium shifts growth thermodynamics toward multilayer formation, whereas selenium-deficient regimes favour point-defect generation that scatters carriers [3] [4].

    Liquid-Phase Exfoliation Methods

    Solvent-Assisted Delamination Processes

    Bath-sonication in surface-energy-matched solvents cleaves bulk molybdenum diselenide along van-der-Waals planes, producing colloidal few-layer dispersions. Systematic solvent screening showed that high-dipole, high-surface-tension media such as N-Methyl-2-pyrrolidone and Dimethyl sulfoxide deliver the thinnest flakes after sixty minutes due to strong solvation of polarisable selenium-terminated edges [6].

    SolventSurface tension (mN m⁻¹) [6]Average layer number after 60 min [6]Stable concentration (mg mL⁻¹) [6]
    Deionised water72.0015≤ 0.05
    Ethanol22.1014≤ 0.05
    N-Methyl-2-pyrrolidone40.7950.5–1.0
    Dimethylformamide37.1040.3–0.8
    Dimethyl sulfoxide43.5430.5–1.2

    The optical band gap blue-shifts progressively from 1.50 eV in bulk crystals to about 1.78 eV for three-layer dispersions, tracking quantum-confinement trends extracted from ultraviolet–visible extinction spectra [6]. Fourier-transform infrared spectroscopy confirms retention of Mo–Se vibrational modes, indicating minimal oxidative degradation during sonication [6].

    Stabilisation of Monolayer Dispersions

    Long-term stability arises from either solvent–flake coulombic repulsion or surfactant steric hindrance. In the presence of ionic surfactants, excessive micelle coverage (>20 millimolar cetyltrimethylammonium bromide) blocks electroactive edge sites and suppresses heterogeneous electron-transfer rates by an order of magnitude [7]. Optimal concentrations below the critical micelle point balance dispersion stability (>30 days without sedimentation) with preserved catalytic activity toward the hydrogen evolution reaction [7]. Zeta-potential measurements reveal that strongly adsorbing anionic surfactants (sodium cholate) confer −45 mV interparticle potentials, preventing re-aggregation over at least one month [7].

    Doping and Alloying Approaches

    Transition Metal Dopant Integration

    Density functional theory screens predict that electron-rich dopants such as manganese, iron, cobalt and nickel lower the free energy of hydrogen adsorption on basal-plane selenium vacancies, transforming inert terraces into catalytically competent sites [8] [9]. Nickel substitution reduces the hydrogen adsorption free energy to approximately −0.09 eV, a value close to the thermoneutral optimum required for efficient hydrogen evolution reaction catalysis [8]. Experimentally, isoelectronic tungsten substitution (molybdenum₀.₈₂ tungsten₀.₁₈ diselenide) halves the intrinsic selenium-vacancy density yet preserves room-temperature thermal conductivity, demonstrating that phonon scattering by tungsten and vacancy annihilation counterbalance one another [10].

    Non-Metal Heteroatom Substitution

    Light-element heteroatoms modulate carrier polarity and create new active centres. Boron incorporation at selenium lattice sites decreases the hydrogen adsorption free energy on adjacent selenium edges to −0.15 eV and multiplies turnover frequency by a factor of five compared with undoped material [11]. Nitrogen plasma treatment introduces substitutional nitrogen–molybdenum bonds and dual selenium vacancies, shifting the Fermi level toward the valence band and realising stable p-type conduction in epitaxial monolayers [12]. Photoelectron spectroscopy reveals a concomitant 0.3 eV valence-band‐maximum shift, confirming acceptor doping efficiency [12].

    Dopant speciesIncorporation routeKey electronic or catalytic outcomeQuantitative change
    Nickel (substitution) [8]Salt-assisted chemical vapor transportBasal-plane activation for hydrogen evolutionΔG_H ≈ −0.09 eV
    Tungsten (isoelectronic) [10]Chemical vapor deposition alloyingSelenium-vacancy density ↓ 50%Thermal conductivity undiminished 25–300 K
    Boron (substitution) [11]High-temperature vapour dopingEdge-site turnover frequency ↑ 5 ×Overpotential ↓ 60 mV
    Nitrogen (plasma) [12]Remote plasma exposureFermi level down-shift 0.3 eVStable p-type conduction

    Collectively, these studies establish dopant selection rules: transition-metal dopants tune catalytic thermodynamics, while non-metal dopants tailor carrier type and optimise surface chemistry without introducing heavy-atom phonon scattering.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Exact Mass

    257.7385

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    GHS Hazard Statements

    Aggregated GHS information provided by 212 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301+H331 (17.92%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
    acute toxicity, inhalation];
    H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
    H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Environmental Hazard Acute Toxic

    Acute Toxic;Health Hazard;Environmental Hazard

    Other CAS

    12058-18-3

    Wikipedia

    Molybdenum(IV) selenide

    General Manufacturing Information

    Molybdenum selenide (MoSe2): ACTIVE

    Dates

    Modify: 2023-08-15

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